molecular formula C8H16O2<br>CH3(CH2)3CH(C2H5)COOH<br>C8H16O2 B161966 2-Ethylhexanoic acid CAS No. 125804-07-1

2-Ethylhexanoic acid

Cat. No. B161966
M. Wt: 144.21 g/mol
InChI Key: OBETXYAYXDNJHR-UHFFFAOYSA-N
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Description

2-Ethylhexanoic acid (2-EHA) is an industrial chemical with a medium-sized carbon chain, commonly used as an active ingredient in wood preservatives. It is also a known metabolite of important phthalates and has applications in materials science, such as serving as a metal-organic precursor in the synthesis of various materials, and in the painting industry as a drying agent .

Synthesis Analysis

The synthesis of 2-EHA can be achieved through the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide as a catalyst. This process occurs under mild conditions and has been shown to have a high selectivity for 2-EHA, making it an efficient and green oxidation process suitable for industrial applications . Additionally, 2-EHA can be used as a reusable organocatalyst and reaction medium for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting its versatility in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 2-EHA is not directly discussed in the provided papers. However, its structure as a medium-chain fatty acid is implied in its applications and the discussion of its metabolites, which include various hydroxylated metabolites and lactones .

Chemical Reactions Analysis

2-EHA undergoes various chemical reactions in biological systems. In rats, it is metabolized to several compounds, including 2-ethyl-1,6-hexanedioic acid, 2-ethyl-6-hydroxyhexanoic acid, and other hydroxylated metabolites. Some of these metabolites are excreted in urine, either in their original form or as glucuronide conjugates . In humans, the major catabolic pathway of 2-EHA is beta-oxidation, with 3-oxo-2-ethylhexanoic acid being the dominant final urinary metabolite .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-EHA derivatives have been studied, particularly in the context of their use as nonionic surfactants. These derivatives exhibit low foaming properties, good solubility in polar media, and effective surface activity, making them suitable for various applications . The physicochemical properties of 2-EHA also influence the morphology and upconversion of nanoparticles in materials science applications .

Safety And Hazards

2-Ethylhexanoic acid is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It is suspected of damaging the unborn child .

Future Directions

The global 2-Ethylhexanoic Acid market has expanded to reach approximately 280 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 3.08% during the forecast period until 2032 . The primary driver is the expanding demand for plastic products in the packaging sector with industrialization across the globe .

properties

IUPAC Name

2-ethylhexanoic acid
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InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
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InChI Key

OBETXYAYXDNJHR-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)C(=O)O
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Molecular Formula

C8H16O2, Array
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DSSTOX Substance ID

DTXSID9025293
Record name 2-Ethylhexanoic acid
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Molecular Weight

144.21 g/mol
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Physical Description

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor.
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Boiling Point

442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F
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Flash Point

260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F
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Solubility

less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor)
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Density

0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903
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Vapor Density

5.0 (AIR= 1), Relative vapor density (air = 1): 5
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Vapor Pressure

0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4
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Mechanism of Action

A mouse model for the induction of exencephaly with sodium (+ or -)-2-ethylhexanoate has been developed using multiple administration regimes. With three consecutive administrations one-half-day intervals, the most sensitive time to induce exencephaly was Gestational Days 8-9. Using the racemic substance it was determined that the SWV strain was more sensitive to the induction of exencephaly than the C57BL/6NCrlBR strain. The enantiomers of 2-ethylhexanoic acid were separated via preparative HPLC to greater than 99.8% optical purity, and greater than 99% purity according to a gas chromatographic analysis. It was demonstrated that the (R)-enantiomer is a more potent teratogen than the (S)-enantiomer for the induction of exencephaly as well as malformations of other organ systems. Pharmacokinetic analyses for each of the enantiomers were performed in maternal plasma, maternal muscle, and embryo. The pharmacokinetics showed that the peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration. The area under the concentration versus time curve values for the two enantiomers were approximately 10 higher for the (R)-antipode because of a slightly slower elimination of this compound. There was negligible (or no) racemization of the two enantiomers in the biological samples. The results suggest that teratologic differences in the enantiomers of sodium 2-ethylhexanoate are not due to differences in the concentrations of these antipodes in the embryo, but more likely result from the specific interaction of the enantiomers with chiral molecules in the embryo.
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Product Name

2-Ethylhexanoic acid

Color/Form

Clear liquid

CAS RN

149-57-5, 56006-48-5, 61788-37-2
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Melting Point

-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F
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Synthesis routes and methods I

Procedure details

A mixture of TMIT (1.0 g, 6.33 mmol), 2-ethylhexyl acrylate (1.16 g, 6.33 mmol) and cesium carbonate (1.0 g, 3.3 mmol) in acetonitrile (15 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered to separate solid cesium carbonate and solvent was evaporated from the filtrate to obtain the product as a colorless oil (1.9 g, 88 %). IR: 3325, 2961, 1732, 1595, 1480 cm31 1; 1H NMR (CDCl3, 500 MHz): δ3.96 (overlapping d, 2 H), 3.83 (t, 1.72 H), 3.22 (t, 0.28 H), 2.82 (t, 1.72 H), 2.71 (t, 0.28 H), 1.91 (bs, 1H), 1.42 (s, 6 H), 1.40 (s, 6H), 1.35-1.20 (m, 8 H), 0.85 (overlapping t, 6 H) ppm; 13C NMR (CDCl3, 125 MHz): δ205.8, 173.6, 171.9, 171.3, 130.2, 128.5, 88.7, 82.9, 70.35, 69.6, 67.2, 66.9, 66.8, 40.6, 38.6, 33.9, 31.4, 30.26, 30.21, 28.79, 28.71, 28.23, 25.8, 23.64, 22.83, 13.9, 10.9 ppm.
Quantity
1.16 g
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reactant
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Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A series of emulsion polymerizations of dibromostyrene (DBS)/2-ethylhexyl acrylate (2-EHA) were carried out in 8 oz. bottles. All the ingredients (122.50 or 180 parts by weight deionized water, 3 parts sodium dodecyl sulfate, 0.3 parts potassium persulfate, 0.2 parts t-dodecyl mercaptan and 100 parts total monomers in the ratio desired in the polymer) were charged into 8 oz. bottles and flushed well with nitrogen, and then reacted at 50° C. to about 45.8 or 36.5% solids in 15 hr. The whole bottle was cooled to room temperature and 3 parts deionized water and 0.18 parts 50% H2O2 added, followed by agitation for 20 minutes. The results of these preparations are set forth in Table I. The latices in Examples 1 and 2 perform well in a variety of coating applications, and display improved flame retardancy, while the latices in Examples 3 through 5 give very soft and tacky coatings.
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Name
t-dodecyl mercaptan
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Synthesis routes and methods III

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods IV

Procedure details

12.82kg/h of 2-ethylhexanal and 1.79kg/h of oxygen (molar ratio 1:0.56) were caused to react in the presence of 1.9wt% of potassium 2-ethylhexanoate (prepared by the addition of KOH to the initial reaction mixture) at 40° C. and a pressure of 3 bar. 96 % of 2-ethylhexanoic acid having a color value of 4 were isolated by distillation (determined as specified in ISO 6271 ). The bottoms were recycled to the oxidation stage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexanoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethylhexanoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethylhexanoic acid
Reactant of Route 4
Reactant of Route 4
2-Ethylhexanoic acid
Reactant of Route 5
Reactant of Route 5
2-Ethylhexanoic acid
Reactant of Route 6
2-Ethylhexanoic acid

Citations

For This Compound
5,570
Citations
R Raju, K Prasad - Tetrahedron, 2012 - Elsevier
… in the use of different reagents derived from 2-ethylhexanoic acid. As this review illustrates, the … We believe the environmentally benign character of 2-ethylhexanoic acid, its ready …
Number of citations: 20 www.sciencedirect.com
HG Wahl, Q Hong, D Stübe, ME Maier… - … of Chromatography B …, 2001 - Elsevier
… DEHP metabolite 2-ethylhexanoic acid. In 28 urine samples from healthy persons we found all three acids with mean concentrations of 56.1±13.5 μg/l for 2-ethylhexanoic acid, 104.8± …
Number of citations: 34 www.sciencedirect.com
SL Plonait, H Nau, RF Maier, W Wittfoht… - Transfusion, 1993 - Wiley Online Library
… The hypothesis that infants undergoing exchange transfusion are exposed to toxic levels of DEHP and the presumed metabolite 2-ethylhexanoic acid (EHXA) was tested by measuring …
Number of citations: 102 onlinelibrary.wiley.com
EJ Ritter, WJ Scott Jr, JL Randall, JM Ritter - Teratology, 1987 - Wiley Online Library
… the studies previously noted with DMEP and its metabolities, it appeared important that we investigate the teratogenic characteristics of 2EHXO, and its metabolite 2-ethylhexanoic acid (…
Number of citations: 112 onlinelibrary.wiley.com
LM Bui, MW Taubeneck, JF Commisso, JY Uriu-Hare… - Toxicology, 1998 - Elsevier
… In the present work the effects of developmentally toxic doses of 2-ethylhexanoic acid (EHXA), 2-ethylhexanol (EHXO), and valproic acid (VPA) on Zn metabolism were investigated in …
Number of citations: 48 www.sciencedirect.com
DR Witzke, R Narayan, JJ Kolstad - Macromolecules, 1997 - ACS Publications
… A preferred catalyst for lactide polymerization is 2-ethylhexanoic acid tin(II) salt. This catalyst is known for its fast rate of polymerization, 6,7 low degree of racemization at high …
Number of citations: 322 pubs.acs.org
V Walker, GA Mills - Clinica chimica acta, 2001 - Elsevier
… We hypothesised that it arises from in vivo β-oxidation of 2-ethylhexanoic acid (EHA) from … We identified 3-oxo-2-ethylhexanoic acid, the β-oxidation product of EHA, as an enol in all …
Number of citations: 56 www.sciencedirect.com
Y Keith, MC Cornu, PM Canning, J Foster… - Archives of …, 1992 - Springer
The dose-response relationships for peroxisome proliferation due to Di (2-ethylhexyl) adipate (DEHA), 2-ethylhexanol (EH), 2-ethylhexanoic acid (EHA) have been investigated in rats …
Number of citations: 64 link.springer.com
DR Juberg, RM David, GV Katz, LG Bernard… - Food and chemical …, 1998 - Elsevier
Groups of 10 male and 10 female Fischer 344 rats and B6C3F 1 mice were fed diets containing either 0.0, 0.1, 0.5 or 1.5% 2-ethylhexanoic acid (EHA) for 13 wk. Additional groups of 10 …
Number of citations: 19 www.sciencedirect.com
AG Hendrickx, PE Peterson, RW Tyl, LC Fisher… - … and Applied Toxicology, 1993 - Elsevier
… This study was carried out to assess the developmental toxicity of orally administered 2-ethylhexanoic acid (2-EHA) throughout organogenesis in the rat and the rabbit. Treatment of …
Number of citations: 24 www.sciencedirect.com

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